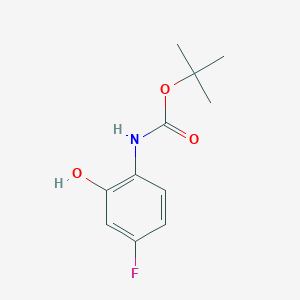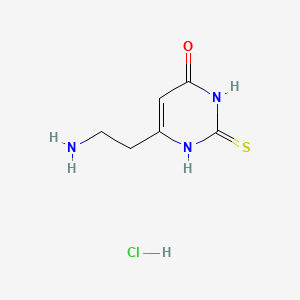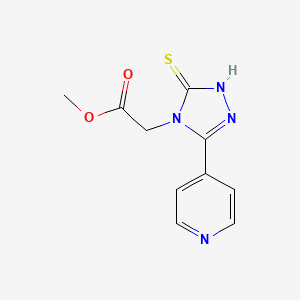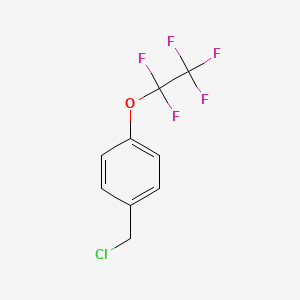
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of a chloromethyl group and a pentafluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring fluorinated aromatic structures.
Materials Science: It is used in the production of specialty polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1-Iodo-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
Comparison
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the presence of the pentafluoroethoxy group, which provides distinct electronic properties compared to other halogenated benzene derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Properties
Molecular Formula |
C9H6ClF5O |
|---|---|
Molecular Weight |
260.59 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
InChI |
InChI=1S/C9H6ClF5O/c10-5-6-1-3-7(4-2-6)16-9(14,15)8(11,12)13/h1-4H,5H2 |
InChI Key |
WKSXVYGFKVKCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



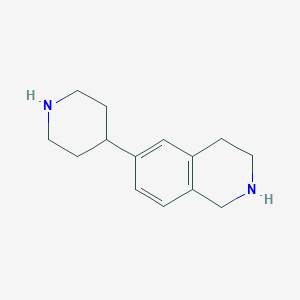
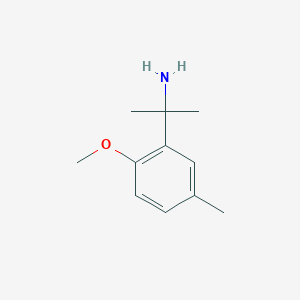
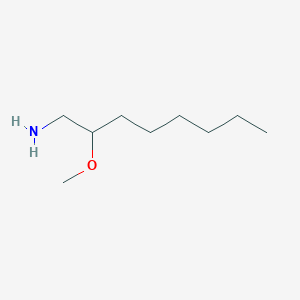

![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
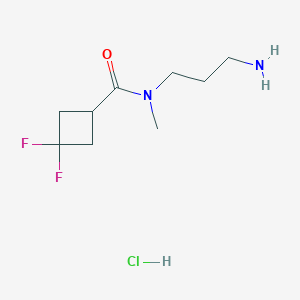
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)
![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
